n-Butyl pivalate
Overview
Description
n-Butyl pivalate: is an organic compound classified as an ester. It is formed by the esterification of pivalic acid (2,2-dimethylpropanoic acid) with n-butanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: n-Butyl pivalate can be synthesized through the esterification of pivalic acid with n-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of pivalic acid with n-butanol using a continuous flow reactor. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: n-Butyl pivalate can undergo hydrolysis in the presence of strong acids or bases to yield pivalic acid and n-butanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Pivalic acid and n-butanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: n-Butyl pivalate is used as a solvent in various chemical reactions due to its stability and low polarity. It is also employed in the synthesis of other organic compounds.
Biology and Medicine: While specific applications in biology and medicine are limited, esters like this compound are often studied for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used as a solvent in coatings, adhesives, and sealants. Its resistance to hydrolysis makes it suitable for applications requiring long-term stability.
Mechanism of Action
The mechanism of action of n-Butyl pivalate primarily involves its role as a solvent or intermediate in chemical reactions. It does not have a specific biological target or pathway but is valued for its chemical properties, such as stability and resistance to hydrolysis.
Comparison with Similar Compounds
Methyl pivalate: Similar in structure but with a methyl group instead of an n-butyl group.
Ethyl pivalate: Similar in structure but with an ethyl group instead of an n-butyl group.
Vinyl pivalate: Used in polymer chemistry and has a vinyl group instead of an n-butyl group.
Uniqueness: n-Butyl pivalate is unique due to its specific combination of stability, resistance to hydrolysis, and solvent properties. These characteristics make it particularly useful in industrial applications where long-term stability is required.
Properties
IUPAC Name |
butyl 2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-11-8(10)9(2,3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDMDSDHBVPGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199285 | |
Record name | n-Butyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-37-3 | |
Record name | n-Butyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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